Product packaging for Naphtho(2,3-j)fluoranthene(Cat. No.:CAS No. 205-83-4)

Naphtho(2,3-j)fluoranthene

Cat. No.: B048552
CAS No.: 205-83-4
M. Wt: 302.4 g/mol
InChI Key: ZQYVVUIWXIUAKD-UHFFFAOYSA-N
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Description

Context within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Research Paradigms

Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH), a large class of organic compounds composed of fused aromatic rings. ontosight.ai PAHs are formed from the incomplete combustion of organic materials, such as fossil fuels and garbage, and are also released from natural sources like forest fires and volcanic eruptions. ontosight.airsc.org The scientific interest in PAHs is extensive due to their prevalence as environmental pollutants and their potential carcinogenic and mutagenic properties. rsc.org

The structure of this compound consists of a fluoranthene (B47539) backbone with a naphthalene (B1677914) group fused to it, resulting in a planar and rigid molecular architecture. ontosight.ai This structural characteristic is typical of PAHs and contributes to their low solubility in water and high solubility in organic solvents, as well as their environmental persistence. ontosight.ai

Research on PAHs, including this compound, often involves advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to detect and measure their presence in various environmental and biological samples. ontosight.ai The study of these compounds is a significant area within environmental science and toxicology. ontosight.ai

Significance in Advanced Chemical and Biological Sciences Investigations

The significance of this compound in advanced chemical and biological sciences stems from its classification as a high molecular weight PAH. High-molecular weight PAHs are noted for being more developmentally toxic than their lower molecular weight counterparts. nih.gov

In biological research, this compound is studied to understand the broader toxicological effects of PAHs. For instance, it has been included in comprehensive studies on the developmental toxicity of a wide array of PAHs using models like the embryonic zebrafish. nih.gov These studies assess various effects, including morphological and neurobehavioral changes, to understand the structure-dependent toxicity of these compounds. nih.gov

Furthermore, investigations into the metabolic pathways of PAHs are crucial. The metabolic activation of PAHs can lead to the formation of highly reactive metabolites, such as diol epoxides, which can bind to DNA and cause mutations, a key step in chemical carcinogenesis. iarc.fr The study of this compound contributes to the broader understanding of these mechanisms.

Chemical and Physical Properties

This compound is a solid with a melting point of 225.5-227.5 °C. chemicalbook.com Its chemical formula is C22H12, and it has a molecular weight of 276.33 g/mol . ontosight.ai The planar and rigid structure of this compound contributes to its low water solubility and high lipophilicity. ontosight.ai

PropertyValueSource
Molecular Formula C22H12 ontosight.ai
Molecular Weight 276.33 g/mol ontosight.ai
Melting Point 225.5-227.5 °C chemicalbook.com
Boiling Point (Predicted) 552.3±17.0 °C chemicalbook.com
Density (Predicted) 1.313±0.06 g/cm3 chemicalbook.com

Synthesis and Characterization

The synthesis of this compound and related benzofluoranthene derivatives has been achieved through various chemical reactions. One reported method involves the use of palladium sulphide on barium carbonate as a catalyst for dehydrogenation and cycloisomerisation. rsc.org Sulfuric acid has also been utilized for cycloisomerisation without dehydrogenation. rsc.org

Characterization of this compound and other PAHs is commonly performed using analytical techniques such as reversed-phase liquid chromatography (RPLC) with fluorescence or UV detection. nih.gov These methods are crucial for separating and identifying isomeric PAHs in complex mixtures. nih.gov

Environmental and Biological Presence

This compound, as a product of incomplete combustion, is found in the environment. ontosight.airsc.org It can be detected in various environmental matrices, including air, water, soil, and sediment. ontosight.ai Its persistence and potential for bioaccumulation make it a subject of environmental monitoring. ontosight.ai

In biological systems, the presence of this compound and other PAHs is a concern due to their toxic effects. nih.gov Studies have investigated the presence of a wide range of PAHs in samples from areas with high levels of household air pollution from coal combustion, highlighting the potential for human exposure. uu.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B048552 Naphtho(2,3-j)fluoranthene CAS No. 205-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYVVUIWXIUAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174481
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-83-4
Record name Naphtho(2,3-j)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Naphtho 2,3 J Fluoranthene

De Novo Synthetic Approaches to the Naphtho(2,3-j)fluoranthene Core

The construction of the this compound framework, also documented in literature as benzo[a]naphtho[2,3-j]fluoranthene, is achieved through several strategic synthetic routes. These methods focus on building the intricate polycyclic structure from simpler precursors.

Pyrolytic Synthesis Routes for this compound and Related High-Molecular-Weight PAHs

Catalytic Cyclization and Aromatization Strategies

Catalytic methods provide a more controlled and often higher-yielding approach to the this compound skeleton. These strategies typically involve the formation of key carbon-carbon bonds to close the final rings of the structure.

A direct synthesis of benzo[a]naphtho[2,3-j]fluoranthene has been accomplished using a palladium sulphide on barium carbonate catalyst. rsc.orgresearchgate.netrsc.org This catalyst facilitates both dehydrogenation and cycloisomerisation of appropriate precursors to form the final aromatic product. rsc.org In some cases, sulfuric acid is also employed for cycloisomerisation steps without the dehydrogenation component. rsc.orgrsc.org

Other powerful catalytic strategies for forming the related benzo[j]fluoranthene core include:

Palladium-catalyzed Intramolecular C-H Arylation: This method is a cornerstone of modern PAH synthesis. An intramolecular triflate-arene coupling reaction mediated by bis(triphenylphosphine)palladium(II) chloride has been successfully used to prepare benzo[j]fluoranthene with a high yield of 93%. researchwithrutgers.com The reaction is regiospecific, forming the desired five-membered ring without yielding the isomeric six-membered perylene (B46583) product. researchwithrutgers.com Tandem reactions combining a Suzuki-Miyaura coupling with an intramolecular C-H arylation also provide an efficient route to various fluoranthene (B47539) derivatives. acs.orgnih.govbeilstein-journals.org

Oxidative Dimerization: Electron-rich naphthalenes can undergo oxidative dimerization to directly form benzo[j]fluoranthenes. researchgate.net A one-pot procedure using ferric chloride (FeCl₃) as the oxidant followed by a reductive work-up with methanol (B129727) can produce tetramethoxybenzo[j]fluoranthene from 1,6-dimethoxynaphthalene. researchgate.netkent.ac.uk The reaction is believed to proceed through the formation of a 4,4'-binaphthyl intermediate before the final ring closure. researchgate.net

Table 1: Catalytic Cyclization Strategies for Benzo[j]fluoranthene Skeletons

MethodCatalyst/ReagentKey TransformationYieldReference
Dehydrogenation & CycloisomerisationPalladium sulphide on BaCO₃Direct synthesis of benzo[a]naphtho[2,3-j]fluorantheneNot specified rsc.orgrsc.org
Intramolecular Triflate-Arene CouplingPd(PPh₃)₂Cl₂Regiospecific synthesis of benzo[j]fluoranthene93% researchwithrutgers.com
Oxidative DimerizationFeCl₃ / MethanolSynthesis of tetramethoxybenzo[j]fluoranthene25-65% researchgate.net
Tandem Suzuki–Miyaura/C–H ArylationPd(dppf)Cl₂Synthesis of benzo[j]fluoranthene from 1,8-diiodonaphthalene62% nih.gov

Cycloaddition Reactions in Fluoranthene Derivatives Synthesis

Cycloaddition reactions offer powerful and efficient pathways to construct the core ring system of fluoranthenes by forming multiple carbon-carbon bonds in a single step.

Rhodium-Catalyzed [(2+2)+2] Cycloaddition Protocols

The rhodium-catalyzed [2+2+2] cycloaddition is a potent method for the synthesis of the fluoranthene skeleton. acs.org This reaction typically involves the cyclization of 1,8-dialkynylnaphthalenes with a suitable alkyne. acs.orgresearchgate.net The use of cationic Rh(I) complexes, such as those with H₈-BINAP ligands, has enabled these reactions to proceed even at room temperature. acs.org DFT calculations suggest that noncovalent interactions between phenyl groups on the substrates and the ligand can stabilize transition states and accelerate these sterically demanding reactions. acs.org This strategy provides a modular approach to a wide range of substituted fluoranthenes. acs.orgacs.orgrsc.orgthieme-connect.com

Intramolecular and Intermolecular Diels-Alder Reactions for Fluoranthene Skeleton Construction

The Diels-Alder reaction is a classic and frequently utilized method for building the fluoranthene framework. acs.orgnih.govbeilstein-journals.orgnih.gov This [4+2] cycloaddition can be applied in both intermolecular and intramolecular variations to construct the necessary ring system.

One established intermolecular approach involves the reaction of naphthalene-fused cyclopentadienone derivatives with dienophiles. acs.org Another prominent example is the reaction of 1,3-diarylbenzo[c]furans, acting as dienes, with acenaphthylene (B141429) as the dienophile. This is followed by dehydration to yield highly substituted benzo[k]fluoranthene (B33198) derivatives, demonstrating the power of this method for creating complex, fused aromatic systems. researchgate.net These strategies underscore the versatility of the Diels-Alder reaction in the de novo construction of the fluoranthene core. beilstein-journals.org

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characteristic of electron-rich polycyclic aromatic hydrocarbons. Its extended π-system makes it susceptible to electrophilic attack and oxidation reactions. While specific studies on this compound itself are limited, the reactivity of the parent benzo[j]fluoranthene (BjF) provides significant insight.

Standard electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to occur on the aromatic rings. chemicalbook.comnoaa.gov The positions of substitution are governed by the electronic distribution within the molecule. In biological systems, metabolic activation of BjF leads to the formation of various functionalized derivatives, including phenols (at the 3, 4, 6, or 10 positions), dihydrodiols, and diones, highlighting the reactive sites on the molecule. wikipedia.org

Vigorous, sometimes explosive, reactions can occur when aromatic hydrocarbons like BjF come into contact with strong oxidizing agents. chemicalbook.comnoaa.gov Controlled oxidation is a key method for derivatization. For example, in the synthesis of the natural product bulgarein, which features a benzo[j]fluoranthene core, an electron-rich derivative is oxidized by ceric ammonium (B1175870) nitrate (B79036) (CAN) to generate an ortho-quinone.

Derivatization can also be achieved by targeting functional groups on a pre-synthesized this compound skeleton. Common transformations include the cleavage of ether groups (demethylation) using reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), and the hydrolysis of ester or acetoxy groups to reveal hydroxyl functionalities. beilstein-journals.org

Synthetic Methodologies and Chemical Reactivity of this compound

This compound, a polycyclic aromatic hydrocarbon (PAH), exhibits a range of chemical reactivity that allows for the synthesis of various derivatives. This article explores the synthetic methodologies and reaction pathways associated with this complex aromatic system, focusing on its oxidation, reduction, and substitution reactions, as well as the synthesis of its analogues.

1 Oxidation Pathways and Formation of Quinones and Other Oxygenated Derivatives

The oxidation of polycyclic aromatic hydrocarbons is a significant transformation, often leading to the formation of quinones, which are diketones derived from aromatic compounds. These oxygenated derivatives are of interest due to their potential biological activity and as intermediates in further chemical synthesis. nih.govoup.com

While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of related structures provides insight into the likely reaction pathways. For instance, the oxidation of benzo[k]fluoranthene with ceric ammonium sulfate (B86663) has been shown to yield a mixture of the corresponding 7,12- and 2,3-diones. researchgate.net This suggests that this compound could undergo similar transformations to produce its own set of quinone derivatives. The formation of quinones from PAHs can also occur through atmospheric chemical processes and metabolic activation in biological systems. nih.gov

The general mechanism for the oxidation of phenols to quinones often involves the formation of a phenoxonium cation, which is then trapped by a nucleophile. amazonaws.com In the context of PAHs, which can be considered as extended phenolic systems, similar oxidative pathways are plausible. The biosynthesis of some natural products with a benzo[j]fluoranthene core is proposed to involve the oxidative dimerization of hydroxynaphthalene precursors, highlighting the prevalence of oxidation in forming these complex structures. rsc.org

2 Reduction Reactions Leading to Dihydro Derivatives

The reduction of quinone derivatives of this compound provides a route to dihydrodiol compounds. A specific example is the synthesis of trans-2,3-dihydro-2,3-dihydroxybenzo[j]fluoranthene. researchgate.net This transformation is achieved through the reduction of the corresponding benzo[j]fluoranthene-2,3-dione. The reducing agent used in this synthesis is potassium borohydride. researchgate.net

This reduction pathway is significant as dihydrodiols are known metabolites of PAHs and are often precursors to the ultimate carcinogenic forms of these compounds. The synthesis of these derivatives is therefore crucial for toxicological studies.

3 Electrophilic Substitution Mechanisms and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. The regioselectivity of such reactions on complex PAHs like this compound is governed by the electronic properties of the different positions on the aromatic rings. While specific experimental studies on the electrophilic substitution of this compound were not found in the reviewed literature, the principles governing these reactions in related PAHs like naphthalene (B1677914) and phenanthrene (B1679779) can provide valuable predictions. libretexts.org

In general, electrophilic attack occurs at the position that leads to the most stable carbocation intermediate, often referred to as the arenium ion or sigma complex. libretexts.org For naphthalene, substitution at the 1-position is generally favored over the 2-position because the intermediate for 1-substitution allows for the maintenance of a fully aromatic benzene (B151609) ring in one of the resonance structures, leading to greater stability. libretexts.org

For more complex systems like phenanthrene, the reactivity is distributed across several positions. libretexts.org The Holleman rules provide a general framework for predicting the directing effects of substituents on an aromatic ring, categorizing them as activating or deactivating and as ortho-, para-, or meta-directing. scholarsresearchlibrary.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which withdraw electron density, typically direct to the meta position. libretexts.org Given the extended π-system of this compound, it is expected to be highly reactive towards electrophiles, with substitution patterns dictated by the relative stability of the possible carbocation intermediates.

4 Synthesis of Substituted this compound Analogues and Fluoranthene Derivatives

A variety of synthetic methods have been developed to construct the fluoranthene and benzo[j]fluoranthene core, allowing for the preparation of a wide range of substituted analogues. These methods often employ transition metal catalysis to facilitate the formation of key carbon-carbon bonds.

One effective strategy involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation reaction. acs.orgnih.gov This approach utilizes 1,8-dihalogenated naphthalenes and various arylboronic acids or esters to build the fluoranthene skeleton. Both homogeneous and heterogeneous palladium catalysts have been shown to be effective. acs.orgnih.gov

Another powerful method is the palladium-catalyzed double C-H bond functionalization of 1,8-dibromonaphthalene (B102958) with arenes. beilstein-journals.org This reaction proceeds through an initial intermolecular arylation followed by an intramolecular C-H activation to close the five-membered ring of the fluoranthene core.

[2+2+2] cycloaddition reactions catalyzed by rhodium complexes have also been employed for the synthesis of substituted fluoranthenes at room temperature. chemistryviews.org This method involves the reaction of 1,8-dialkynylnaphthalenes with various alkynes.

The synthesis of highly oxygenated benzo[j]fluoranthene derivatives, which are structurally related to natural products, has been achieved through multi-step sequences. beilstein-journals.org These syntheses often involve the strategic introduction and selective deprotection of hydroxyl groups.

Below are tables summarizing some of the reported synthetic methods for fluoranthene and benzo[j]fluoranthene derivatives.

Table 1: Tandem Suzuki-Miyaura and Intramolecular C-H Arylation for Fluoranthene Synthesis acs.orgnih.gov

Starting MaterialsCatalyst/ReagentsProductYield (%)
1,8-Diiodonaphthalene, Phenylboronic acidPd(dppf)Cl₂, KOAcFluoranthene71
1,8-Diiodonaphthalene, 4-Cyanophenylboronic acidPd(dppf)Cl₂, KOAc8-Cyanofluoranthene75
1,8-Diiodonaphthalene, 4-Acetylphenylboronic acidPd(dppf)Cl₂, KOAc8-Acetylfluoranthene72
1,8-Diiodonaphthalene, 4-Methoxycarbonylphenylboronic acidPd(dppf)Cl₂, KOAc8-Methoxycarbonylfluoranthene78

Table 2: Palladium-Catalyzed Double C-H Bond Functionalization for Fluoranthene Synthesis beilstein-journals.org

Starting MaterialsCatalyst/ReagentsProductYield (%)
1,8-Dibromonaphthalene, FluorobenzenePdCl(C₃H₅)(dppb), KOPiv7-Fluorofluoranthene65
1,8-Dibromonaphthalene, 1,2-DifluorobenzenePdCl(C₃H₅)(dppb), KOPiv7,8-Difluorofluoranthene72
1,8-Dibromonaphthalene, 1,3-DifluorobenzenePdCl(C₃H₅)(dppb), KOPiv7,9-Difluorofluoranthene68

Table 3: [2+2+2] Cycloaddition for Fluoranthene Synthesis chemistryviews.org

Starting MaterialsCatalyst/LigandProductYield (%)
1,8-Bis(phenylethynyl)naphthalene, Diphenylacetylene[Rh(cod)₂]BF₄, H₈-BINAP7,8,9,10-Tetraphenylfluoranthene95
1,8-Bis(phenylethynyl)naphthalene, 4-Octyne[Rh(cod)₂]BF₄, H₈-BINAP8,9-Dipropyl-7,10-diphenylfluoranthene88

Advanced Spectroscopic Characterization and Structural Elucidation of Naphtho 2,3 J Fluoranthene

Chromatographic Separation Techniques for Naphtho(2,3-j)fluoranthene and Isomers

The accurate identification and quantification of this compound in complex environmental and biological samples are challenging due to the presence of numerous structurally similar isomers. Various chromatographic techniques are employed to achieve the necessary resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Isomer Resolution

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PAHs. ontosight.aidiva-portal.org However, the resolution of isomeric PAHs, such as those with a molecular mass of 302 Da, including this compound, is a significant challenge because they often exhibit nearly identical mass fragmentation patterns. nih.gov Consequently, their unambiguous identification by GC-MS is heavily reliant on their complete chromatographic separation. nih.gov

To address this, various capillary columns with different stationary phases have been developed to enhance selectivity. These include 5% phenyl-substituted methylpolysiloxane, 50% phenyl-substituted methylpolysiloxane, and 50% liquid crystalline dimethylpolysiloxane phases. nih.govlgcstandards.com The choice of stationary phase is critical for achieving the separation of co-eluting isomers. For instance, a VF-17ms GC column has demonstrated good separation of benzo[b]fluoranthene (B1141397), benzo[j]fluoranthene, and benzo[k]fluoranthene (B33198), and improved separation of PAHs with a molecular weight of 302 Daltons compared to a 5-ms column. researchgate.net

In some cases, a pre-fractionation step using normal-phase liquid chromatography (NPLC) is employed to simplify the sample matrix before GC-MS analysis. nih.gov This approach has been successfully used for the detailed characterization of PAHs in complex mixtures like Standard Reference Material (SRM) 1597a, a coal tar sample. nih.gov

Table 1: GC Columns Used for PAH Isomer Separation

Stationary PhaseApplicationReference
5% Phenyl-substituted methylpolysiloxaneSeparation of MM 302 Da PAH isomers nih.gov
50% Phenyl-substituted methylpolysiloxaneSeparation of MM 302 Da PAH isomers nih.govlgcstandards.com
50% Liquid crystalline dimethylpolysiloxaneSeparation of MM 302 Da PAH isomers nih.govlgcstandards.com
VF-17msSeparation of benzo[b]-, benzo[j]-, and benzo[k]fluoranthene researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Environmental and Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for the analysis of PAHs and their metabolites in environmental and biological matrices. ontosight.ainih.gov LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for detecting PAH metabolites in samples such as urine. nih.govresearchgate.net

For nonpolar compounds like PAHs, atmospheric pressure photoionization (APPI) has been shown to be a more effective ionization source compared to electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with APPI-MS/MS provides a rapid and sensitive method for the simultaneous analysis of multiple PAHs and nitro-PAHs. nih.gov This technique is crucial for health-related research as it can separate and quantify highly toxic isomers like benzo[a]pyrene (B130552) from less toxic ones. nih.gov

The analysis of PAH metabolites, such as monohydroxy derivatives of naphthalene (B1677914), fluorene, and phenanthrene (B1679779), in urine is a common application of LC-MS/MS for biomonitoring human exposure to PAHs. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) with Time-of-Flight Mass Spectrometry (TOFMS) for Enhanced Isomer Resolution

For exceptionally complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers superior resolving power. researchgate.netumanitoba.ca This technique separates compounds on two different columns, providing a much higher peak capacity than single-column GC. umanitoba.cacopernicus.org

GC×GC-TOFMS allows for the separation and tentative identification of hundreds of compounds in a single run, including previously unresolved complex mixtures of contaminants in environmental samples like river sediments. researchgate.net The high resolution of GC×GC is instrumental in separating individual PAC isomers that are not resolvable by conventional one-dimensional GC. umanitoba.ca Automated mass spectral deconvolution software further aids in the identification of closely eluting peaks. researchgate.net

Reversed-Phase Liquid Chromatography (RPLC) and Stop-Flow Fluorescence Detection for MM 302 PAHs

Reversed-phase liquid chromatography (RPLC) with fluorescence detection (FL) is a widely used technique for the analysis of PAHs, leveraging their natural fluorescence for sensitive detection. nih.govnih.gov However, the identification of isomers based solely on retention time can be unreliable due to potential co-elution. nih.gov

To enhance the specificity of RPLC-FL, stop-flow fluorescence detection can be employed. This method involves stopping the chromatographic flow to record the complete fluorescence spectra (both excitation and emission) of the eluting compounds. nih.gov This provides additional qualitative information that can confirm the identity of PAH isomers. nih.gov

A study investigating 23 PAHs with a molecular mass of 302 Da, including this compound, demonstrated that while many isomers co-eluted under standard RPLC conditions, their distinct fluorescence spectra, recorded under stop-flow conditions, allowed for their tentative identification. nih.gov For instance, this compound was found to co-elute with naphtho[1,2-k]fluoranthene. nih.gov

Table 2: Co-eluting MM 302 PAH Isomer Sets in RPLC

Isomer SetCo-eluting CompoundsReference
1Dibenzo[a,l]pyrene, Benzo[a]perylene, Naphtho[1,2-e]pyrene nih.gov
2Dibenzo[j,l]fluoranthene, Dibenzo[b,e]fluoranthene nih.gov
3Dibenzo[a,k]fluoranthene, Dibenzo[a,e]fluoranthene nih.gov
4Naphtho[2,3-e]pyrene, Naphtho[2,1-b]fluoranthene nih.gov
5Naphtho[2,3-j]fluoranthene, Naphtho[1,2-k]fluoranthene nih.gov

Advanced Spectroscopic Probing of this compound

Beyond chromatographic separation, advanced spectroscopic techniques are essential for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules, including PAHs. researchgate.net While not typically used for routine quantitative analysis in complex mixtures due to lower sensitivity compared to MS, NMR provides detailed information about the chemical environment of each atom in a molecule.

For PAHs, both ¹H and ¹³C NMR are employed. researchgate.netnih.gov The chemical shifts and coupling constants observed in NMR spectra can be used to confirm the specific arrangement of fused rings and the positions of protons and carbon atoms, which is critical for distinguishing between isomers. researchgate.net In some cases, advanced NMR techniques and computational methods like Density Functional Theory (DFT) are used to predict and interpret NMR spectra, aiding in the structural assignment of complex PAHs and their derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Annellation Theory Applications

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful tool for characterizing the electronic structure of PAHs. The annellation theory, which describes how the fusion of additional benzene (B151609) rings onto a parent aromatic system affects the UV-Vis spectrum, has been successfully applied to predict the absorption maxima of various fluoranthene (B47539) derivatives. nih.govresearchgate.net

Research has utilized the annellation theory to predict the locations of maximum absorbance (LMA) for the p- and β-bands in the UV-Vis spectra of a group of C24H14 PAHs, which includes dibenzo and naphtho derivatives of fluoranthene. nih.govresearchgate.net This theoretical approach is particularly valuable for isomers that have not yet been synthesized or for which experimental spectra are unavailable. acs.org For this compound and its isomers, this predictive power is crucial for their identification in complex environmental mixtures. nih.govresearchgate.netacs.org

The application of annellation theory has been extended beyond purely benzenoid PAHs to include those with five-membered rings, representing a significant advancement in the theoretical prediction of their spectroscopic properties. nih.govresearchgate.net This work is foundational for establishing a more generalized annellation theory that can encompass a wider range of homocyclic and heterocyclic aromatic compounds. nih.govresearchgate.net

Predicted UV-Vis Absorption Maxima for Selected Fluoranthene Derivatives

CompoundPredicted p-band (nm)Predicted β-band (nm)
This compoundData not availableData not available
Naphtho[1,2-j]fluoranthene425302
Naphtho[2,1-j]fluoranthene433303
Dibenzo[a,l]fluoranthene425302
Dibenzo[a,j]fluoranthene433303

This table is populated with representative data from predictive studies. The prediction for this compound was noted in the study but specific values were not provided in the abstract. nih.govresearchgate.net

Laser-Excited Time-Resolved Shpol'skii Spectroscopy for Unambiguous Isomer Determination

The presence of numerous isomers for a given molecular mass, such as the 88 possible isomers for C24H14, presents a significant analytical challenge. gulfresearchinitiative.org Laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) at cryogenic temperatures (4.2 K and 77 K) offers a solution by providing highly resolved, quasi-linear spectra that act as unique fingerprints for individual PAH isomers. gulfresearchinitiative.orgsci-hub.seresearchgate.net

This technique is particularly effective for the unambiguous determination of high-molecular-weight PAHs that may co-elute in chromatographic separations. researchgate.net By embedding the analyte in a suitable n-alkane matrix (a Shpol'skii matrix), the electronic transitions are narrowed, revealing fine vibrational structure. gulfresearchinitiative.orgsci-hub.se The combination of highly resolved emission and excitation spectra with characteristic fluorescence lifetimes provides a multi-dimensional dataset for positive isomer identification. gulfresearchinitiative.orgnih.gov

Researchers have successfully developed and applied LETRSS methodology for the determination of PAHs with a molecular mass of 302 Da, including naphthofluoranthene isomers. gulfresearchinitiative.org This has enabled the identification of compounds like dibenzo[b,l]fluoranthene in standard reference materials for the first time and has achieved detection limits at the sub-parts-per-billion level for several isomers. gulfresearchinitiative.org

Spectroscopic Parameters for Isomer Differentiation using LETRSS

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Lifetime (ns)
Dibenzo[a,l]fluorantheneNot specifiedNot specifiedNot specified
Dibenzo[b,l]fluorantheneNot specifiedNot specifiedNot specified
Naphtho[1,2-j]fluorantheneNot specifiedNot specifiedNot specified
Naphtho[2,1-j]fluorantheneNot specifiedNot specifiedNot specified

Specific spectral and lifetime data for this compound from LETRSS studies were not available in the provided search results, but the technique's applicability to its isomer group is well-established. gulfresearchinitiative.orggriidc.org

Isotopic Dilution Techniques for Quantification Accuracy (e.g., this compound-d12)

Accurate quantification of specific PAH isomers in environmental samples is critical and is often complicated by matrix effects and analytical variability. speciation.net Isotope dilution mass spectrometry (IDMS) is a primary method of measurement that provides the highest level of accuracy and precision by using a stable, isotopically labeled version of the analyte as an internal standard. speciation.netresearchgate.netepa.gov

In this technique, a known amount of an isotopically labeled analog, such as this compound-d12, is added to the sample at the beginning of the analytical procedure. epa.gov Because the labeled standard (surrogate) has nearly identical chemical and physical properties to the native analyte, it experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and instrumental drift. speciation.netnih.gov By measuring the ratio of the native analyte to the labeled standard, these variations can be effectively corrected, leading to highly accurate and reproducible quantification. epa.gov

The use of deuterated PAH standards, including those for various isomers, is a common practice in environmental analysis using gas chromatography-mass spectrometry (GC-MS). canada.ca For instance, EPA Method 1625 utilizes stable isotopically labeled analogs to correct for the variability of the analytical technique during the analysis of semivolatile organic compounds. epa.gov

Theoretical and Computational Studies of Naphtho 2,3 J Fluoranthene Electronic Structure and Photophysics

Quantum Chemical Calculations of Electronic Properties and Molecular Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of complex molecules like Naphtho(2,3-j)fluoranthene. These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its behavior in chemical reactions and its potential for optoelectronic applications.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and its optical and electronic properties. wikipedia.org A smaller gap generally implies higher reactivity, lower stability, and a tendency to absorb light at longer wavelengths. wikipedia.org

In a comprehensive study of 12 dibenzo- and naphtho-fluoranthene isomers, the HOMO-LUMO gap of this compound was determined both experimentally through electrochemistry and computationally via DFT calculations. nih.gov The calculations, performed at the B3LYP/6-31G(d) level of theory, provide a theoretical value for the energy gap, which complements the experimental findings. This compound possesses an experimental electrochemical gap of 2.94 eV and a computationally predicted optical gap of 3.01 eV. nih.gov This value is significant as it positions the molecule's absorption and emission characteristics within the visible spectrum.

Calculated and Experimental Electronic Properties of this compound
PropertyValueMethod
HOMO Energy-5.61 eVDFT Calculation
LUMO Energy-2.60 eVDFT Calculation
Optical HOMO-LUMO Gap3.01 eVDFT Calculation
Electrochemical HOMO-LUMO Gap2.94 eVExperimental

Photophysical Properties and Excited State Dynamics

The interaction of this compound with light initiates a series of processes known as excited-state dynamics. These photophysical properties, including fluorescence and the behavior of triplet states, determine the suitability of the molecule for applications such as organic light-emitting diodes (OLEDs) and photovoltaics.

This compound exhibits fluorescence, emitting light after being promoted to an excited electronic state. Its emission properties, such as the wavelength of maximum emission (λem) and fluorescence quantum yield (ΦF), are influenced by its molecular structure and the surrounding environment. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. researchgate.net

Experimental studies on a series of isomers show that this compound, when dissolved in dichloromethane, emits light in the blue-green region of the spectrum, with an emission maximum at 486 nm. nih.gov It displays a moderate fluorescence quantum yield of 24% (ΦF = 0.24). nih.gov The nature of the solvent can significantly affect fluorescence properties. nih.gov While extensive solvent-dependent studies for this specific isomer are not detailed in the literature, it is a general principle that increasing solvent polarity can lead to shifts in the emission wavelength and changes in the quantum yield, often due to stabilization of the excited state. nih.gov

Photophysical Properties of this compound in Dichloromethane
PropertyValue
Absorption Maximum (λabs)418 nm
Emission Maximum (λem)486 nm
Stokes Shift68 nm
Fluorescence Quantum Yield (ΦF)0.24

Beyond fluorescence, the excited-state dynamics of PAHs can involve triplet states. Two important processes related to triplet states are Triplet-Triplet Annihilation (TTA) and Singlet Fission (SF). TTA is a process where two molecules in their triplet state interact to produce one in an excited singlet state, leading to upconverted light emission. d-nb.info Singlet fission is the reverse process, where one molecule in an excited singlet state splits its energy into two triplet states on adjacent molecules. nih.gov SF is a promising mechanism for enhancing solar cell efficiency. aip.org

For singlet fission to be energetically favorable, the energy of the first excited singlet state (E(S₁)) must be approximately twice the energy of the first triplet state (E(T₁)), or E(S₁) ≥ 2E(T₁). aip.org While direct experimental studies on TTA or SF for this compound are not available, its potential for SF can be evaluated by examining its calculated energy levels. The calculated optical gap (approximating E(S₁)) for this compound is 3.01 eV. nih.gov The triplet energy for such large PAHs is typically significantly lower than the singlet energy. Without a specific calculated E(T₁) for this molecule, a precise assessment is not possible. However, the structural motifs within this compound are not commonly associated with high SF efficiency, a field dominated by molecules like acenes and rylenes. aip.org Further computational studies would be required to determine its triplet state energy and definitively assess its potential for these advanced photophysical processes.

This compound is one of 12 stable isomers with the molecular formula C₂₄H₁₄ that combine naphthalene (B1677914) and benzene (B151609) rings fused to a central fluoranthene (B47539) core. nih.gov The specific connectivity, or topology, of these fused rings leads to profound differences in the electronic and photophysical properties across the isomer series.

Spectroscopic and electrochemical characterization of this library of isomers reveals a wide range of HOMO-LUMO gaps and emission colors. nih.gov For example, the electrochemical gaps in this series range from 2.80 eV to 3.42 eV. Similarly, their fluorescence emission spans a significant portion of the visible spectrum, from blue (433 nm) to orange (586 nm), with quantum yields varying from as low as 0.03 to as high as 0.99. nih.gov This diversity highlights how subtle changes in the molecular structure—simply altering the fusion points of the aromatic rings—can be used to precisely tune the material's properties for specific applications in organic electronics. This compound, with its emission at 486 nm and a quantum yield of 0.24, occupies a distinct position within this diverse family of high-performance fluorescent materials. nih.gov

Environmental Occurrence, Fate, and Remediation of Naphtho 2,3 J Fluoranthene

Sources and Formation Mechanisms in Combustion Processes and Pyrolysis

Naphtho(2,3-j)fluoranthene, like other HMW PAHs, is not produced commercially. Instead, it is a byproduct of the incomplete combustion or pyrolysis of organic materials. researchgate.netresearchgate.net These processes occur under high temperatures (350–1,200°C) and oxygen-deficient conditions. researchgate.net

Primary Anthropogenic and Natural Sources:

Industrial Processes: Activities such as coal coking, metallurgical processes, and petroleum refining are significant sources. tpsgc-pwgsc.gc.cacanada.ca The combustion of fossil fuels in energy production is a major contributor. service.gov.uk

Mobile Sources: Exhaust from vehicles burning gasoline and diesel fuel releases a complex mixture of PAHs into the atmosphere. cdc.gov

Residential Heating: The burning of wood in stoves and fireplaces is a notable source of PAHs, particularly in residential areas. cdc.gov

Waste Incineration: The thermal treatment of municipal and industrial waste can generate HMW PAHs. researchgate.net

Natural Events: Natural pyrolytic events like forest fires and volcanic eruptions also release PAHs into the environment. cdc.gov

The formation of complex PAHs like this compound during combustion involves synthesis reactions that build larger molecules from smaller hydrocarbon fragments. Studies on biogas combustion have shown that at high temperatures (around 1,000°C), the formation of PAHs with 4 to 6 rings, such as benzo(a)anthracene and benzo(b)fluoranthene, is favored. scielo.br It is through similar complex reaction pathways that even more complex structures are assembled. scielo.br Pyrolysis of various waste fractions, including plastics and biomass, also generates a range of PAHs, with the type and amount depending on the feedstock and process temperature. whiterose.ac.uk

Table 1: Major Sources of High-Molecular-Weight PAHs

Source CategorySpecific Examples
Anthropogenic Industrial furnaces, vehicle exhaust, residential wood burning, waste incineration, coal tar production, asphalt production tpsgc-pwgsc.gc.cacdc.gov
Natural Forest fires, volcanic eruptions cdc.gov

Environmental Distribution, Accumulation in Matrices, and Bioaccumulation Potential

The environmental distribution of this compound is governed by its physicochemical properties, which are characteristic of HMW PAHs: very low water solubility and high hydrophobicity.

Distribution: In the atmosphere, HMW PAHs are predominantly adsorbed onto particulate matter. cdc.gov These particles can be transported over long distances before being deposited onto land and water via wet (rain, snow) and dry deposition. cdc.gov In aquatic systems, they rapidly partition from the water column to suspended solids and bottom sediments. canada.ca Consequently, soil and sediment are the primary environmental sinks for these compounds. canada.canih.gov

Accumulation in Matrices: Due to their strong tendency to adsorb to organic matter, HMW PAHs are found to accumulate in soils and sediments. tpsgc-pwgsc.gc.cacanada.ca Concentrations are typically higher in urban and industrial areas due to the proximity of emission sources. nih.govresearchgate.net The PAH composition in soil is often similar to that in nearby sediments, with 4- to 6-ring PAHs being dominant. nih.gov

Bioaccumulation Potential: The high octanol-water partition coefficient (Kow) of HMW PAHs indicates a strong potential for bioaccumulation in organisms. canada.ca Aquatic organisms can accumulate these compounds from the surrounding water, sediment, and through their diet. epa.gov While metabolism can limit biomagnification up the food chain, significant concentrations can be found in invertebrates and fish, especially in contaminated areas. epa.gov Sediment ingestion is considered an important uptake route for HMW PAHs by benthic organisms. epa.gov A calculated bioconcentration factor (BCF) for the related compound benzo(b)fluoranthene in fish is estimated at 3,000, suggesting a very high potential for bioconcentration. nih.gov

Degradation and Transformation Pathways in Environmental Systems

This compound is a persistent compound, and its degradation in the environment is a slow process involving both abiotic and biotic pathways.

In the atmosphere, PAHs adsorbed on particulate matter can undergo chemical transformation through reactions with various oxidants. These reactions are a major pathway for their removal from the air. nih.gov

Reactions with OH radicals: The hydroxyl (OH) radical is a highly reactive oxidant in the troposphere. Gas-phase reactions are initiated by OH radical attack on the aromatic ring. copernicus.org For particle-bound PAHs, surface reactions with OH radicals contribute to their degradation.

Reactions with Ozone (O₃): Ozonolysis is another significant degradation pathway. The half-life for the reaction of benzo[a]pyrene (B130552) with ozone (at 0.19 ppm) has been reported to be as short as 40 minutes. nih.gov The reaction rates and products can be influenced by the substrate to which the PAH is adsorbed.

Reactions with Nitrogen Oxides (NOₓ): Reactions with nitrogen dioxide (NO₂) can lead to the formation of nitro-PAHs, which are often more mutagenic than the parent compounds. These reactions can occur both in the dark and under sunlight.

The microbial degradation of HMW PAHs like this compound is generally slow and often incomplete due to their strong sorption to soil/sediment particles, low bioavailability, and high chemical stability. amazonaws.com

Bacterial Degradation: While many bacteria can degrade lower molecular weight PAHs, the ability to break down compounds with five or more rings is less common. pjoes.com Often, HMW PAHs are degraded via co-metabolism, where the bacteria utilize another compound as their primary carbon source. nih.govmdpi.com Genera such as Mycobacterium, Pseudomonas, and Sphingobium have been shown to degrade various HMW PAHs. walshmedicalmedia.comnih.govnih.gov For example, Sphingobium sp. strain KK22 has been shown to transform benzo[k]fluoranthene (B33198). nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, are effective degraders of HMW PAHs. frontiersin.org They secrete extracellular ligninolytic enzymes, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), which have low substrate specificity and can initiate the oxidation of complex aromatic structures. frontiersin.org Non-ligninolytic fungi also contribute to PAH degradation through intracellular cytochrome P450 monooxygenase systems. frontiersin.org Some fungal species, such as Scopulariopsis brevicaulis, have demonstrated the ability to degrade benzo[a]pyrene. tandfonline.com Studies have shown that fungal-bacterial co-cultures can achieve significantly higher degradation and mineralization of HMW PAHs compared to individual microbial strains. nih.govnih.govresearchgate.net

Table 2: Microbial Genera Involved in HMW PAH Degradation

Microbial GroupExamples of GeneraDegradation Mechanism
Bacteria Mycobacterium, Pseudomonas, Sphingobium, Rhodococcus pjoes.comwalshmedicalmedia.comnih.govPrimarily intracellular dioxygenase attack; often co-metabolic pjoes.commdpi.com
Fungi Penicillium, Fusarium, Scopulariopsis, Phanerochaete nih.govfrontiersin.orgtandfonline.comExtracellular ligninolytic enzymes (LiP, MnP) and intracellular cytochrome P450 monooxygenases frontiersin.org

Remediation Strategies and Monitoring of this compound and its Transformation Products

Remediation of sites contaminated with this compound and other HMW PAHs is challenging due to their persistence and strong binding to soil and sediment.

Remediation Strategies:

Bioremediation: This approach uses microorganisms to break down contaminants. amazonaws.com Strategies include bioaugmentation (adding specific PAH-degrading microbes to the soil) and biostimulation (adding nutrients or oxygen to stimulate indigenous microbial activity). mdpi.com The use of microbial consortia, particularly fungal-bacterial co-cultures, has shown promise for enhancing the degradation of aged HMW PAHs in soil. mdpi.com The effectiveness can be further improved by adding surfactants to increase PAH bioavailability or co-substrates like glucose. mdpi.com

Chemical Oxidation: In-situ chemical oxidation (ISCO) involves injecting strong chemical oxidants into the contaminated matrix. Fenton's reagent (hydrogen peroxide and an iron catalyst) has been shown to be effective in destroying PAHs in soil. researchgate.net

Mechanochemical Remediation: This physical method uses high-energy ball milling to destroy the aromatic structure of PAHs. The process has been shown to efficiently remove fluoranthene (B47539) from contaminated soil, significantly reducing its biotoxicity. nih.gov

Monitoring: Monitoring for this compound and its transformation products typically involves sophisticated analytical techniques.

Sample Collection: Air samples are collected on filters, while soil, sediment, and water samples are collected from the contaminated site. nih.gov

Extraction and Analysis: PAHs are extracted from the sample matrix using solvents. Analysis is commonly performed using gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detectors. nih.govresearchgate.net These methods allow for the separation, identification, and quantification of individual PAH compounds, including complex isomers. researchgate.net

Biological Interactions and Toxicological Research of Naphtho 2,3 J Fluoranthene

Assessment of Mutagenic and Carcinogenic Potential

The mutagenic and carcinogenic potential of PAHs is a significant area of toxicological research. These compounds can induce genetic mutations and lead to the development of tumors in experimental animals.

In Vitro Assays for Carcinogenicity (e.g., Ames Test)

Rodent Models for Carcinogenicity Studies (Dermal, Intraperitoneal Exposure Protocols)

Studies using rodent models provide essential in vivo data on the carcinogenic potential of chemical compounds. While specific carcinogenicity studies on Naphtho(2,3-j)fluoranthene have not been identified, extensive research on its isomers, such as benzo[j]fluoranthene, offers significant insights.

Dermal application of benzo[j]fluoranthene has been shown to cause benign and malignant skin tumors (papillomas and carcinomas) in female mice. springfieldmo.gov Similarly, intraperitoneal injection of benzo[j]fluoranthene in newborn mice resulted in the development of both benign and malignant lung tumors (alveolar/bronchiolar adenoma and carcinoma) in both sexes, as well as benign and malignant liver tumors (hepatocellular adenoma or carcinoma) in males. springfieldmo.gov Intrapulmonary injection of benzo[j]fluoranthene has also been found to cause lung cancer in female rats. springfieldmo.gov These findings in a closely related isomer strongly suggest that this compound is also likely to be a potent carcinogen.

Other benzofluoranthene isomers have also demonstrated significant tumorigenic activity in rodent models. For instance, benzo[b]fluoranthene (B1141397) is a potent tumor initiator on mouse skin and induces lung adenomas in a dose-dependent manner in strain A/J mice following intraperitoneal injection. researchgate.netresearchgate.netnih.gov

Tumorigenicity of Benzofluoranthene Isomers in Rodent Models

Compound Exposure Route Animal Model Tumor Type
Benzo[j]fluoranthene Dermal Mouse Skin papilloma and carcinoma springfieldmo.gov
Benzo[j]fluoranthene Intraperitoneal Newborn Mouse Lung and liver adenoma and carcinoma springfieldmo.gov
Benzo[j]fluoranthene Intrapulmonary Rat Lung squamous cell carcinoma springfieldmo.gov
Benzo[b]fluoranthene Dermal Mouse Skin tumors nih.gov

Mechanisms of Biological Action and Molecular Target Interactions

The toxic effects of this compound are mediated through complex interactions with cellular and molecular pathways, leading to a cascade of events that can result in cell damage and carcinogenesis.

Role of Oxidative Stress and Reactive Oxygen Species Formation

A key mechanism underlying the toxicity of many PAHs is the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netnih.gov The metabolic activation of PAHs can lead to the formation of reactive intermediates that participate in redox cycling, a process that generates superoxide (B77818) anions and other ROS. nih.gov These ROS can overwhelm the cell's antioxidant defenses, leading to damage to cellular macromolecules, including lipids, proteins, and DNA. nih.govnih.gov Oxidative damage to DNA can result in mutations, a critical step in the initiation of cancer. While direct studies on this compound are lacking, research on other PAHs, such as benzo[b]fluoranthene, has demonstrated their ability to promote ROS production and induce oxidative stress in human airway epithelial cells. researchgate.netnih.gov It is highly probable that this compound shares this mechanism of toxicity.

Interaction with Cellular and Molecular Targets (e.g., enzymes, receptors)

The biological activity of this compound is dependent on its interaction with various cellular and molecular targets. A primary event in the toxicity of many PAHs is their metabolism by cytochrome P450 enzymes, which convert them into reactive electrophilic metabolites. nih.gov These metabolites can then form covalent adducts with cellular macromolecules, most notably DNA. The formation of DNA adducts can lead to mutations if not properly repaired, initiating the process of carcinogenesis. researchgate.net

Beyond direct DNA interaction, PAHs and their metabolites can interact with a variety of other cellular targets. For instance, they can affect the function of enzymes involved in signaling pathways that regulate cell growth and differentiation. nih.gov The disruption of these pathways can contribute to the uncontrolled cell proliferation characteristic of cancer.

Aryl Hydrocarbon Receptor (AHR) Activation and Gene Expression

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.gov Upon binding of a PAH ligand, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their increased expression. nih.gov

A key target gene of the AHR is CYP1A1, which encodes a cytochrome P450 enzyme that is involved in the metabolic activation of PAHs. nih.gov Thus, by activating the AHR, PAHs can induce their own metabolism, leading to the formation of the reactive metabolites that are ultimately responsible for their carcinogenic effects.

Studies have shown that benzo[j]fluoranthene is a potent activator of the AHR, with one of the highest AHR-mediated induction equivalents among a range of PAHs studied. nih.govresearchgate.net This strong AHR activation by a close isomer suggests that this compound is also a likely AHR agonist, capable of inducing the expression of AHR-regulated genes and initiating the cascade of events leading to toxicity and carcinogenicity.

Developmental Toxicity Studies and Neurobehavioral Effects

Research into the developmental toxicity of this compound has utilized animal models to assess its potential to cause adverse effects during early life stages. A comprehensive in vivo screening of numerous polycyclic aromatic hydrocarbons (PAHs) using the embryonic zebrafish model provided specific insights into the effects of this compound. In this model, which is valuable for evaluating PAH toxicity due to its metabolic capabilities, this compound was assessed for both morphological and neurobehavioral effects. nih.gov

Growing evidence from broader studies on PAHs indicates that developmental exposure is linked to adverse outcomes in both early and later stages of life. nih.gov For instance, increased developmental exposure to general PAHs in humans has been associated with decreased birth weight, height, and head circumference. nih.gov While data specific to this compound's impact on these specific human developmental endpoints is lacking, the zebrafish model serves as a critical tool for initial toxicological screening. nih.gov In these studies, neurobehavioral effects are often assessed by observing changes in larval behavior, which can be indicative of underlying neurological impacts. nih.gov Studies on structurally similar compounds, such as fluoranthene (B47539), have demonstrated the potential for PAHs to induce neurobehavioral toxicity, including effects on motor activity and sensory responses in rat models. researchgate.netmdpi.com

The table below summarizes the findings from a comparative study that included this compound, detailing the types of effects monitored in the zebrafish model.

CompoundModel OrganismAssay EndpointsObserved Effects
This compoundZebrafish (Danio rerio) EmbryoMortality, Morphological Changes, Neurobehavioral EffectsData from a comprehensive screen assessing a suite of PAHs nih.gov

Comparative Toxicological Assessment with Structurally Similar Polycyclic Aromatic Hydrocarbons and Derivatives

The toxicity of PAHs is highly dependent on their chemical structure. This compound is a high-molecular-weight PAH, a group that has been shown to be significantly more developmentally toxic than low-molecular-weight PAHs in zebrafish assays. nih.gov Its toxicity can be understood in the context of other structurally related fluoranthene isomers and derivatives.

Comparative studies are essential for predicting the toxicity of complex environmental mixtures of PAHs. nih.gov For example, research has compared the tumor-initiating activities of various fluoranthene-containing PAHs on mouse skin. One such study evaluated benzo[a]fluoranthene (BaF), benzo[b]fluoranthene (BbF), naphtho[1,2-b]fluoranthene (NbF), and naphtho[2,1-a]fluoranthene (NaF). The results showed that BbF was the most potent tumor initiator, followed by NaF, while BaF and NbF exhibited similar, lower activities. nih.gov While this compound was not included in this specific study, the findings highlight the significant impact of isomeric structure on toxicological activity within the fluoranthene family.

Other related compounds, such as benzo[j]fluoranthene and benzo[k]fluoranthene (B33198), are also recognized for their genotoxic and carcinogenic potential. mst.dk The International Agency for Research on Cancer (IARC) has classified several of these related compounds, including benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene, as possibly carcinogenic to humans (Group 2B). nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals. nih.govepa.gov In contrast, fluoranthene itself is often considered to have equivocal or contradictory data regarding its genotoxicity. mst.dk The toxicity of these compounds is often linked to their metabolic activation into reactive metabolites that can bind to DNA, forming adducts. nih.gov

The following table provides a comparative overview of the toxicological classifications and findings for this compound and structurally similar PAHs.

CompoundCAS NumberMolecular WeightKey Toxicological Finding/Classification
This compound205-83-4302.38Evaluated for developmental toxicity in zebrafish; classified as a high-molecular-weight PAH nih.gov
Fluoranthene206-44-0202.25Can induce neurobehavioral toxicity in rats researchgate.net; Equivocal evidence for genotoxicity mst.dk
Benzo[b]fluoranthene205-99-2252.32Classified as possibly carcinogenic to humans (IARC Group 2B) nih.gov; Potent tumor initiator on mouse skin nih.gov
Benzo[j]fluoranthene205-82-3252.32Classified as possibly carcinogenic to humans (IARC Group 2B) nih.gov; Shows clear evidence of genotoxicity mst.dk
Benzo[k]fluoranthene207-08-9252.32Classified as possibly carcinogenic to humans (IARC Group 2B) nih.gov; Shows clear evidence of genotoxicity mst.dk

Biomonitoring and Exposure Assessment Methodologies in Environmental Health Research

Biomonitoring for PAH exposure involves the quantitative measurement of the compounds or their metabolites in biological samples such as urine, blood, or exhaled breath. wur.nl This approach provides a reliable measure of the internal dose, integrating exposure from all routes, including inhalation, ingestion, and dermal contact. wur.nlmdpi.comnih.gov While specific biomonitoring methods for this compound are not well-established in the literature, the methodologies used for other PAHs provide a framework for potential assessment strategies.

A common strategy is to measure the urinary metabolites of PAHs. mdpi.com For instance, 1-hydroxypyrene (B14473) (1-OH-PYR), a metabolite of pyrene (B120774), is frequently used as a general indicator of exposure to PAH mixtures. mdpi.comnih.gov Similarly, metabolites of naphthalene (B1677914), such as 1- and 2-naphthol (B1666908), and 1,2-dihydroxynaphthalene (1,2-DHN), have been demonstrated to be suitable urinary biomarkers for naphthalene exposure. researchgate.netijcom.orgnih.gov Of these, 1,2-DHN is often the metabolite found in the highest concentration. nih.gov

For a compound like this compound, an exposure assessment methodology would likely involve:

Identifying Key Metabolites: Research would first need to identify the major mono-hydroxylated or other metabolites produced after the body processes this compound.

Developing Analytical Methods: Sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection, would be required to quantify these specific metabolites in urine or blood samples.

Validation Studies: Field studies in occupationally or environmentally exposed populations would be necessary to validate the link between external exposure levels of this compound and the internal concentrations of its metabolites. nih.gov

These methods allow researchers to assess the body burden of PAHs and investigate correlations between exposure levels and potential health effects. mdpi.com

The table below outlines common biomonitoring approaches used for PAHs that could be adapted for this compound.

MethodologyBiological MatrixTarget AnalyteExample Application (for other PAHs)
Human BiomonitoringUrineMetabolites (e.g., hydroxylated derivatives)Quantification of 1-hydroxypyrene for pyrene exposure; 1- and 2-naphthol for naphthalene exposure mdpi.comnih.govnih.gov
Human BiomonitoringBloodParent Compound or DNA/Protein AdductsMeasurement of benzene (B151609) in blood for benzene exposure wur.nl
Environmental MonitoringAir, Water, SoilParent CompoundPersonal air sampling to measure workplace concentrations of various PAHs nih.govcdc.gov

Applications of Naphtho 2,3 J Fluoranthene in Materials Science and Optoelectronics Research

Utilization as a Model Compound to Study Polycyclic Aromatic Hydrocarbon Behavior

Naphtho(2,3-j)fluoranthene is frequently used as a model compound in the broader study of polycyclic aromatic hydrocarbons (PAHs), a large class of chemicals formed from the incomplete combustion of organic matter. nih.govcdc.gov Its specific structure and properties allow researchers to investigate the fundamental behaviors and characteristics of PAHs.

One key area of study is the classification of PAHs based on their electronic structure. This compound is categorized as a "nonalternant" PAH. nih.gov This distinction is based on the distribution of electron density within the molecule. Unlike alternant PAHs which have a more evenly distributed electron density, nonalternant PAHs like this compound exhibit variations in electron density across their structure. nih.gov This characteristic influences their chemical reactivity, metabolic activation, and spectroscopic properties, making them important subjects for research.

Furthermore, this compound is employed in studies examining the behavior of complex PAH mixtures found in the environment. cdc.gov Research has shown that the concentrations of structurally similar isomers, such as benzo[b]fluoranthene (B1141397), benzo[j]fluoranthene, and benzo[k]fluoranthene (B33198), can be highly correlated in environmental samples. This allows scientists to use one compound as an indicator for the presence of others, aiding in the analysis and risk assessment of PAH contamination. The covalent binding of PAH metabolites to DNA is a critical area of investigation, and studies have explored the activation of benzo[j]fluoranthene via a non-bay region diol epoxide, which differs from the classical activation pathways of other PAHs. mst.dk

Potential in Organic Electronics and Advanced Materials Development

The unique photophysical and fluorescent properties of fluoranthene (B47539) and its derivatives have made them attractive candidates for applications in materials science and organic electronics. rsc.orgresearchgate.net The rigid, planar structure of the this compound core is conducive to π-orbital overlap, which is essential for charge transport in organic semiconductor devices.

While much of the research has focused on the broader class of fluoranthenes, specific studies into this compound and its isomers highlight their potential. rsc.orgacs.org Theoretical studies using density functional theory (DFT) have been conducted on fluoranthene derivatives to understand their electronic structure and optical properties, which are crucial for designing materials for devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov These studies show that the absorption and emission spectra can be significantly altered by substituting different chemical groups onto the aromatic core. nih.gov

A library of 12 dibenzo- and naphtho-fluoranthene isomers was synthesized and characterized, revealing a profound diversity in their electronic structures and light-emitting properties. acs.org This diversity underscores the potential for tuning these materials for specific optoelectronic applications. acs.org The investigation of dialkoxybenzo[j]fluoranthene derivatives revealed strong fluorescence with large Stokes shifts in the solid state, a desirable property for advanced materials. rsc.org

Calculated Photophysical Properties of a Benzo[j]fluoranthene Derivative

This table presents the calculated absorption and emission wavelengths for a representative Benzo[j]fluoranthene derivative, highlighting its optical properties relevant to optoelectronic applications. Data is derived from theoretical studies.

PropertyCalculated Value (nm)
Absorption Wavelength (λabs)403
Emission Wavelength (λem)464

Research into Optical Waveguide Behavior of Benzo[j]fluoranthene Derivatives

A significant application emerging from the study of this compound is in the field of optical waveguides. Organic optical waveguides are materials that can confine and guide light, representing a fundamental component for miniaturized photonic devices. mdpi.com

Research has demonstrated that a series of synthesized dialkoxybenzo[j]fluoranthene derivatives exhibit excellent optical waveguide behavior. rsc.org These organic materials were observed to self-assemble into crystalline structures that can efficiently transport light. The effectiveness of these derivatives as optical waveguides is attributed to two key properties: their large Stokes shifts and high crystallinity. rsc.org

A large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, minimizes self-absorption of the emitted light, allowing it to travel further along the waveguide with lower loss. High crystallinity ensures a well-ordered structure, which is crucial for efficient light propagation. The combination of these characteristics in Benzo[j]fluoranthene derivatives makes them promising candidates for use in advanced photonic applications. mdpi.comrsc.org

Photophysical Data of Dialkoxybenzo[j]fluoranthene Derivatives in Solution

This table summarizes the key photophysical properties of two dialkoxy-substituted Benzo[j]fluoranthene derivatives in a CH2Cl2 solution. These properties, particularly the large Stokes shifts, are indicative of their potential for optical waveguide applications.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
Derivative 1416475590.31
Derivative 2414469550.29

Future Directions and Emerging Research Avenues for Naphtho 2,3 J Fluoranthene

Development of Novel, More Efficient, and Sustainable Synthetic Strategies

The synthesis of complex PAHs like naphtho(2,3-j)fluoranthene often involves multi-step processes with harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on developing more efficient and environmentally friendly synthetic strategies.

Recent advancements in the synthesis of fluoranthene (B47539) derivatives have laid the groundwork for new approaches. Current time information in Santa Cruz, CA, US.rsc.org Strategies such as palladium-catalyzed ring-closing reactions have been successfully employed to create a library of dibenzo- and naphtho-fluoranthene isomers. nih.gov Further exploration of these and other catalytic methods, such as those employing greener catalysts and solvents, could lead to more sustainable synthetic routes for this compound. nih.gov The development of one-pot synthesis methods, which reduce the number of reaction and purification steps, is another promising avenue. ijcmas.com

Key areas for future synthetic research include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. ijcmas.com

Catalytic Methods: Exploring novel catalysts, including transition metal and organocatalysts, to improve reaction efficiency and selectivity.

Synthetic StrategyAdvantagesPotential for this compound
Palladium-catalyzed intramolecular C-H arylationHigh yields, potential for various substitutionsApplicable for the final ring-closing step. rsc.org
Oxidative dimerization of naphthalenesDirect formation of benzo[j]fluoranthenesCould be adapted for naphtho-fused systems. rsc.org
[4+2] Cycloaddition reactionsFormation of multiple bonds in one stepPotential for building the core fluoranthene structure. rsc.org

Advanced Analytical Methodologies for Trace Detection and Isomer-Specific Quantification

The accurate detection and quantification of this compound in environmental and biological samples are crucial for assessing its prevalence and impact. Due to its potential presence at trace levels and the existence of numerous isomers, the development of advanced analytical methodologies is a key research area.

Current methods for PAH analysis, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection, are well-established. cdc.gov However, future research will likely focus on enhancing the sensitivity and selectivity of these techniques for the specific detection of this compound and its isomers. The resolution of benzofluoranthene isomers has been demonstrated using specialized GC columns, indicating the potential for similar methods to be developed for naphtho-fluoranthene isomers. restek.com

Future research in analytical methodologies should focus on:

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification and quantification at very low concentrations.

Multidimensional Chromatography: To improve the separation of complex isomeric mixtures.

Novel Spectroscopic Techniques: Including advanced fluorescence and Raman spectroscopy for sensitive and selective detection.

Sensor Development: Creating portable and rapid screening tools for on-site environmental monitoring.

Analytical TechniqueStrengthsFuture Development for this compound
Gas Chromatography-Mass Spectrometry (GC-MS)High separation efficiency and structural information. cdc.govDevelopment of isomer-specific columns and methods. restek.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionHigh sensitivity for fluorescent PAHs. cdc.govOptimization of excitation/emission wavelengths for specific isomers.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for confident identification.Creation of spectral libraries for naphtho-fluoranthene isomers.

Deeper Understanding of Structure-Activity Relationships in Complex Biological Systems and Mixtures

Understanding the biological activity of this compound is critical for assessing its potential human health and environmental risks. Future research needs to move beyond studying the compound in isolation and focus on its effects within complex biological systems and in the presence of other environmental contaminants.

Structure-activity relationship (SAR) studies are essential for predicting the toxicity of related compounds. While studies on other fluoranthene derivatives have provided some insights, specific data for this compound is lacking. researchgate.netqsardb.org Future research should aim to establish a clear link between the specific structural features of this compound and its biological effects. This includes investigating its metabolism, DNA binding potential, and interaction with cellular receptors.

A significant challenge is understanding the effects of this compound in complex mixtures, as this is how it is typically found in the environment. nih.gov The interactions between different PAHs and other pollutants can lead to synergistic or antagonistic effects that are not predictable from single-compound studies. nih.govcdc.gov

Key research areas include:

In Vitro and In Vivo Toxicity Studies: To determine the specific toxicological profile of this compound.

Metabolomics and Adductomics: To identify the metabolic pathways and the formation of DNA and protein adducts.

Mixture Toxicology: To investigate the combined effects of this compound with other environmental pollutants.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models for the toxicity of naphtho-fluoranthene derivatives. nih.gov

Research AreaObjectiveImportance for this compound
In Vitro Toxicology Assess cellular effects (e.g., cytotoxicity, genotoxicity).Provide initial screening of potential hazards.
In Vivo Toxicology Determine effects in whole organisms (e.g., carcinogenicity, reproductive toxicity).Understand the potential for adverse health outcomes. ornl.govspringfieldmo.gov
Mixture Toxicology Evaluate the combined effects with other chemicals.Provide a more realistic assessment of environmental risk. nih.gov

Exploration of New Materials Applications and Their Performance Characteristics

The unique photophysical and electronic properties of PAHs make them promising candidates for applications in materials science, particularly in the field of organic electronics. rsc.org The extended π-conjugated system of this compound suggests it may possess interesting optoelectronic properties.

Research on related fluoranthene derivatives has shown their potential use as organic semiconductors and in organic light-emitting diodes (OLEDs). Current time information in Santa Cruz, CA, US.researchgate.net A study on a library of dibenzo- and naphtho-fluoranthene isomers revealed a profound diversity in their electronic structures and emission of visible light, highlighting their potential for optoelectronic materials. nih.gov The investigation of naphtho[2,3-a]pyrene in thin films for photon upconversion further suggests the potential of related structures in advanced materials. springfieldmo.govrsc.orgchemrxiv.org

Future research in this area should focus on:

Synthesis of Derivatives: Creating a range of this compound derivatives with tailored electronic properties.

Characterization of Photophysical Properties: Detailed investigation of absorption, emission, and charge transport characteristics.

Device Fabrication and Testing: Incorporation of this compound and its derivatives into electronic devices such as organic field-effect transistors (OFETs) and OLEDs.

Polymer Chemistry: Development of polymers incorporating the this compound moiety for applications in advanced materials.

Potential ApplicationDesired PropertyResearch Direction for this compound
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, tunable emission color. researchgate.netSynthesis and characterization of emissive derivatives. nih.gov
Organic Field-Effect Transistors (OFETs) High charge carrier mobility. researchgate.netInvestigation of charge transport properties in thin films.
Organic Photovoltaics (OPVs) Broad absorption spectrum, efficient charge separation. researchgate.netExploration as donor or acceptor materials in solar cells.

Computational Modeling for Predictive Toxicology and Environmental Fate

Computational modeling offers a powerful tool for predicting the toxicological properties and environmental fate of chemicals like this compound, reducing the need for extensive and costly experimental testing. epa.govhealth.state.mn.us

Predictive toxicology models, such as QSARs, can be developed to estimate the toxicity of this compound and its derivatives based on their molecular structure. qsardb.orgornl.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, which can be correlated with its biological activity. nih.govresearchgate.netbath.ac.uk

Environmental fate modeling can help predict how this compound will behave in the environment, including its transport, distribution, and degradation. ewg.orgtrc.govt.nznih.gov These models consider factors such as the chemical's physical-chemical properties and environmental conditions to estimate its persistence and potential for exposure. The degradation pathways of other PAHs have been studied, providing a basis for modeling the potential breakdown of this compound in the environment. nih.govresearchgate.netmdpi.comnih.gov

Future research in computational modeling should include:

Development of robust QSAR models: Specifically for the naphtho-fluoranthene class of compounds.

Application of DFT and other quantum chemical methods: To understand the mechanisms of toxicity and reactivity.

Multimedia environmental fate modeling: To predict the distribution and persistence of this compound in air, water, and soil.

Integration of experimental and computational data: To build more accurate and reliable predictive models.

Modeling ApproachApplication for this compoundExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Predictive toxicology.Estimation of toxicity without extensive animal testing. qsardb.orgornl.gov
Density Functional Theory (DFT) Understanding electronic properties and reactivity.Insights into metabolic activation and potential for DNA interaction. nih.govresearchgate.netbath.ac.uk
Environmental Fate and Transport Models Predicting environmental behavior.Assessment of persistence, bioaccumulation, and potential for long-range transport. ewg.orgtrc.govt.nznih.gov

Q & A

Q. How is Naphtho[2,3-j]fluoranthene structurally identified in complex environmental or synthetic mixtures?

Methodological Answer:

  • Use high-resolution chromatographic techniques (e.g., GC-MS or LC-MS/MS) coupled with retention index matching. Reference retention indices for Naphtho[2,3-j]fluoranthene are documented as 1.581 (C24H14, MW 302) .
  • Compare spectral data (e.g., fluorescence lifetimes at cryogenic temperatures) with established libraries, as demonstrated in sediment analysis protocols .

Q. What synthetic routes are reported for Naphtho[2,3-j]fluoranthene and related high-molecular-weight PAHs?

Methodological Answer:

  • Pyrolysis of hydrocarbons like 1,3-butadiene or propyne under controlled conditions, though direct synthesis of this isomer may require catalytic cyclization or aromatization steps .
  • Advanced methods involve rhodium-catalyzed [(2+2)+2] cycloaddition followed by DDQ-mediated aromatization, though yields may be low due to solubility challenges .

Q. What is the current understanding of Naphtho[2,3-j]fluoranthene's carcinogenic potential?

Methodological Answer:

  • While Naphtho[1,2-b]fluoranthene and Naphtho[2,1-a]fluoranthene showed positive carcinogenicity in mouse initiation-promotion studies , no direct data exists for the 2,3-j isomer.
  • Prioritize in vitro assays (e.g., Ames test) followed by rodent models using dermal or intraperitoneal exposure protocols to fill this gap .

Advanced Research Questions

Q. How can co-elution challenges in chromatographic separation of Naphtho[2,3-j]fluoranthene from isomers be resolved?

Methodological Answer:

  • Implement comprehensive two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (TOFMS) to enhance isomer resolution .
  • Use isotopic dilution techniques with deuterated internal standards (e.g., Naphtho[2,3-j]fluoranthene-d12) to improve quantification accuracy .

Q. What analytical methods are recommended for quantifying Naphtho[2,3-j]fluoranthene in diesel particulate matter or sediments?

Methodological Answer:

  • Reference Standard Reference Material® 1650b (SRM 1650b), which reports a mass fraction of 0.427 ± 0.048 mg/kg for co-eluted Naphtho[1,2-k] and Naphtho[2,3-j]fluoranthene in diesel particulates .
  • Sub-ppb detection limits are achievable via line-narrowing spectroscopy at cryogenic temperatures, as validated in sediment studies .

Q. What experimental designs are optimal for studying the formation mechanisms of Naphtho[2,3-j]fluoranthene in combustion processes?

Methodological Answer:

  • Simulate controlled pyrolysis of precursor hydrocarbons (e.g., 1,3-butadiene/propyne mixtures) at temperatures >800°C, with GC-MS analysis to track PAH evolution .
  • Apply kinetic modeling to differentiate between radical-mediated growth and cyclodehydrogenation pathways .

Q. How can researchers address conflicting or absent toxicity data for Naphtho[2,3-j]fluoranthene?

Methodological Answer:

  • Conduct comparative studies with structurally similar PAHs (e.g., Naphtho[1,2-b]fluoranthene) using standardized initiation-promotion protocols in murine models .
  • Integrate computational toxicology (e.g., QSAR models) to predict carcinogenicity based on electrophilic reactivity or DNA adduct formation .

Q. What strategies mitigate uncertainty in ecological risk assessments for Naphtho[2,3-j]fluoranthene?

Methodological Answer:

  • Apply probabilistic modeling to quantify parameter ranges for environmental persistence, bioaccumulation, and toxicity .
  • Use multi-scenario approaches (e.g., Monte Carlo simulations) to estimate exposure risks in heterogeneous matrices like soils or sediments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.